molecular formula C10H18O2 B14405388 (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol CAS No. 84510-62-3

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol

Cat. No.: B14405388
CAS No.: 84510-62-3
M. Wt: 170.25 g/mol
InChI Key: FYDGRZPCKKJSSR-UHFFFAOYSA-N
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Description

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage, where a single oxygen atom connects two rings, one of which is a six-membered ring. The presence of the dimethyl groups at the 5-position adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common method involves the reaction of a suitable precursor with a reagent that induces spirocyclization. For example, the reaction of a ketone with a diol under acidic conditions can lead to the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol is unique due to its specific combination of a spirocyclic structure with dimethyl and methanol groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

84510-62-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(5,5-dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol

InChI

InChI=1S/C10H18O2/c1-9(2)4-3-5-10(7-9)8(6-11)12-10/h8,11H,3-7H2,1-2H3

InChI Key

FYDGRZPCKKJSSR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)C(O2)CO)C

Origin of Product

United States

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